1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol
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Overview
Description
1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzyl group attached to a bicyclo[2.2.1]heptane ring, which is further connected to an octynol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent steps may include alkylation, reduction, and hydroxylation to introduce the benzyl and octynol groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The bicyclic structure and functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the benzyl and octynol groups.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Similar bicyclic structure with different substituents.
Uniqueness: 1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol is unique due to its combination of a benzyl group, a bicyclic heptane ring, and an octynol chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113332-11-9 |
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Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(3-benzyl-2-bicyclo[2.2.1]heptanyl)oct-1-yn-3-ol |
InChI |
InChI=1S/C22H30O/c1-2-3-5-10-20(23)13-14-21-18-11-12-19(16-18)22(21)15-17-8-6-4-7-9-17/h4,6-9,18-23H,2-3,5,10-12,15-16H2,1H3 |
InChI Key |
HUKCRZDKVXUQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#CC1C2CCC(C2)C1CC3=CC=CC=C3)O |
Origin of Product |
United States |
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